
Propylthiouracil-d5 N-Beta-D-Glucuronide Sodium Salt
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Overview
Description
Propylthiouracil-d5 N-Beta-D-Glucuronide Sodium Salt (C₁₃D₅H₁₂N₂NaO₇S; MW: 373.369) is a deuterium-labeled glucuronide conjugate of propylthiouracil (PTU), a thioamide drug used to treat hyperthyroidism . The compound is synthesized to serve as an internal standard in pharmacokinetic and metabolic studies, particularly for quantifying PTU and its metabolites via HPLC-MS/MS . Its deuterated structure (five deuterium atoms on the propyl chain) enhances analytical precision by minimizing isotopic interference during mass spectrometry . The glucuronide moiety is attached to the nitrogen atom of PTU’s pyrimidine ring, forming an N-glucuronide, which is a common metabolic pathway for drugs containing amine or thioamide groups .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propylthiouracil-d5 (sodium) involves the incorporation of deuterium atoms into the propylthiouracil molecule. This can be achieved through various methods, including:
Deuterium Exchange Reactions: This method involves the exchange of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O).
Direct Synthesis: This involves the use of deuterated reagents in the synthesis of propylthiouracil. For example, starting with deuterated propylamine and reacting it with thiourea under controlled conditions.
Industrial Production Methods
Industrial production of Propylthiouracil-d5 (sodium) typically involves large-scale synthesis using deuterated reagents. The process includes:
Reaction Setup: Using deuterated propylamine and thiourea in a suitable solvent.
Reaction Conditions: Maintaining the reaction at a specific temperature and pressure to ensure complete deuteration.
Purification: The product is purified using techniques such as crystallization or chromatography to obtain high-purity Propylthiouracil-d5 (sodium).
Chemical Reactions Analysis
Types of Reactions
Propylthiouracil-d5 (sodium) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form thiols.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmacokinetic Studies
Propylthiouracil-d5 N-Beta-D-Glucuronide Sodium Salt serves as an internal standard in pharmacokinetic analyses, allowing for the quantification of Propylthiouracil levels in biological samples. The stable isotope labeling enhances the accuracy and reliability of these measurements, making it a valuable tool for researchers studying drug metabolism and excretion processes .
Metabolism Research
The compound is pivotal in understanding the metabolic pathways of Propylthiouracil, particularly through glucuronidation mediated by uridine 5'-diphospho-glucuronosyltransferases (UGTs). This process is essential for enhancing the solubility and excretion of drugs, significantly influencing their pharmacokinetics .
Key Findings:
- The glucuronidation process facilitates the detoxification and elimination of Propylthiouracil, which is crucial for assessing its safety and efficacy .
- Research indicates that age-dependent expression of UGTs affects the metabolism of Propylthiouracil, highlighting the importance of this compound in pediatric studies .
Analytical Method Development
Recent studies have developed reliable analytical methods for simultaneously quantifying Propylthiouracil and its N-Beta-D-glucuronide using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS). These methods demonstrate excellent linearity, sensitivity, accuracy, precision, recovery, and stability .
Interaction Studies
Research involving this compound focuses on its interactions with other drugs and metabolic pathways. These studies aim to elucidate potential drug-drug interactions that could affect therapeutic outcomes or increase the risk of adverse effects .
Comparative Analysis with Related Compounds
The following table summarizes key compounds related to this compound:
Compound Name | Structure Similarity | Unique Features |
---|---|---|
Propylthiouracil | Parent compound | Directly inhibits thyroid hormone synthesis |
Propylthiouracil N-Beta-D-Glucuronide Sodium Salt | Non-labeled variant | Lacks isotopic labeling |
Methimazole | Structural analog | Different mechanism of action; also used for hyperthyroidism |
Thiourea | Core structure | Precursor to various thiourea derivatives |
Case Study 1: Pediatric Hepatotoxicity Assessment
A study focused on the hepatotoxic effects of Propylthiouracil in pediatric patients utilized this compound as an internal standard to assess drug levels accurately. The findings underscored the importance of monitoring drug metabolism to prevent liver damage in young patients .
Case Study 2: Drug Interaction Analysis
Another investigation examined the interactions between non-steroidal anti-inflammatory drugs (NSAIDs) and antihypertensive medications while using this compound to quantify Propylthiouracil levels. The results indicated significant variations in blood pressure responses based on co-administration with NSAIDs, emphasizing the need for careful consideration in clinical settings .
Mechanism of Action
Propylthiouracil-d5 (sodium) exerts its effects by inhibiting the enzyme thyroid peroxidase, which is involved in the synthesis of thyroid hormones. It also inhibits the peripheral conversion of thyroxine (T4) to triiodothyronine (T3), thereby reducing the levels of active thyroid hormones in the body .
Comparison with Similar Compounds
Key Properties :
- Molecular Formula : C₁₃D₅H₁₂N₂NaO₇S
- Accurate Mass : 373.097
- Storage : +4°C; stable at room temperature during shipping .
- Applications : Metabolic stability assays, hepatotoxicity studies, and drug-drug interaction investigations .
Glucuronide conjugates are critical in drug metabolism for enhancing solubility and facilitating excretion. Below is a detailed comparison of Propylthiouracil-d5 N-Beta-D-Glucuronide Sodium Salt with structurally or functionally related compounds:
Structural and Functional Comparison
Key Differences and Implications
Deuterium Labeling
- Propylthiouracil-d5 and Edaravone-d5 glucuronides incorporate deuterium to improve detection sensitivity in mass spectrometry. This labeling is absent in non-deuterated analogs like rac Propranolol β-D-Glucuronide, which may require additional isotopic internal standards for quantification .
Glucuronide Position (N- vs. O-)
- O-Glucuronides (e.g., Propranolol, Equol): Typical for phenolic/alcoholic groups; generally more water-soluble and rapidly excreted .
Aglycone Pharmacology
- PTU’s pyrimidine-thioamide structure targets thyroid peroxidase, while Propranolol’s naphthalene moiety blocks β-adrenergic receptors. These differences dictate distinct metabolic pathways and clinical monitoring requirements .
Analytical Challenges
- PTU-d5 glucuronide’s N-glucuronidation complicates chromatographic separation compared to O-glucuronides like 4-Hydroxy Biphenyl-d5, which exhibit better polarity-driven resolution in HPLC .
Biological Activity
Propylthiouracil-d5 N-Beta-D-Glucuronide Sodium Salt (PTU-d5-GLU) is a derivative of Propylthiouracil (PTU), a medication primarily used for managing hyperthyroidism. This compound serves as a stable isotope-labeled internal standard in pharmacokinetic studies, enhancing the understanding of PTU's metabolic pathways and biological activity.
- Molecular Formula : C13H12D5N2NaO7S
- Molecular Weight : Approximately 373.37 g/mol
- Appearance : Light beige solid
- Solubility : Soluble in chloroform and dimethyl sulfoxide
- Storage Conditions : 2-8°C, protected from light and air
Primary Biological Activity
The primary biological activity of PTU-d5-GLU is related to its role in inhibiting thyroid hormone synthesis, similar to its parent compound, PTU. The glucuronidation process enhances the solubility and excretion of drugs, influencing their pharmacokinetics and biological effects.
- Thyroid Hormone Synthesis Inhibition : PTU inhibits the enzyme thyroperoxidase, which is crucial for the synthesis of thyroid hormones. This action leads to decreased levels of thyroxine (T4) and triiodothyronine (T3) in the bloodstream.
- Glucuronidation : The compound undergoes glucuronidation via uridine 5′-diphospho-glucuronosyltransferases (UGTs), facilitating its excretion and potentially influencing its hepatotoxicity profile.
Research Findings
Several studies have investigated the biological activity of PTU-d5-GLU and its implications in pharmacology:
Table 1: Comparison of Propylthiouracil and Its Glucuronide
Compound Name | Mechanism of Action | Unique Features |
---|---|---|
Propylthiouracil (PTU) | Directly inhibits thyroid hormone synthesis | Commonly prescribed for hyperthyroidism |
This compound | Metabolite with enhanced solubility | Stable isotope-labeled for pharmacokinetic studies |
Methimazole | Inhibits thyroid hormone synthesis | Alternative treatment for hyperthyroidism |
Case Studies
- Hepatotoxicity in Pediatric Populations : A study highlighted that PTU is associated with hepatotoxicity, particularly in children. The glucuronidation pathway varies with age, showing lower UGT activity in infants compared to adults, which may contribute to increased risk of toxicity .
- Gene Expression Studies : Research using DNA microarray analysis demonstrated that PTU treatment significantly increases sodium/iodide symporter (NIS) gene expression, essential for iodine uptake in thyroid cells . This effect was comparable to that induced by thyroid-stimulating hormone (TSH), suggesting a complex interaction between these pathways.
Pharmacokinetics
The pharmacokinetic profile of PTU-d5-GLU has been studied using high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS/MS). This method allows for simultaneous quantification of PTU and its glucuronide metabolite, providing insights into their metabolic pathways .
Table 2: HPLC-MS/MS Quantification Results
Concentration (µM) | PTU Recovery (%) | PTU-GLU Recovery (%) |
---|---|---|
0.5 | 101.7 ± 4.2 | 114.6 ± 12.1 |
5 | 115.1 ± 14.0 | 98.2 ± 8.6 |
25 | 114.2 ± 1.7 | 106.1 ± 0.6 |
Properties
Molecular Formula |
C13H17N2NaO7S |
---|---|
Molecular Weight |
373.37 g/mol |
IUPAC Name |
sodium;(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[4-oxo-6-(2,2,3,3,3-pentadeuteriopropyl)-2-sulfanylidenepyrimidin-1-yl]oxane-2-carboxylate |
InChI |
InChI=1S/C13H18N2O7S.Na/c1-2-3-5-4-6(16)14-13(23)15(5)11-9(19)7(17)8(18)10(22-11)12(20)21;/h4,7-11,17-19H,2-3H2,1H3,(H,20,21)(H,14,16,23);/q;+1/p-1/t7-,8-,9+,10-,11+;/m0./s1/i1D3,2D2; |
InChI Key |
FFZBWUURGNFVBI-BNQFFQMRSA-M |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])CC1=CC(=O)NC(=S)N1[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)[O-])O)O)O.[Na+] |
Canonical SMILES |
CCCC1=CC(=O)NC(=S)N1C2C(C(C(C(O2)C(=O)[O-])O)O)O.[Na+] |
Origin of Product |
United States |
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